Benzoic acid;tributyl phosphate
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Overview
Description
Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate is an organic compound that belongs to the class of carbamate esters It is characterized by the presence of an ethyl carbamate group attached to a 4-chloroanilino sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate typically involves the reaction of 4-chloroaniline with a suitable sulfanyl reagent, followed by the introduction of the ethyl carbamate group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chloroanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; conditions: solvent like dichloromethane, presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.
4-Chloroaniline: A precursor in the synthesis of various organic compounds.
Sulfanyl derivatives: Compounds containing sulfanyl groups with diverse chemical reactivity.
Uniqueness: Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
881851-54-3 |
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Molecular Formula |
C31H60O10P2 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
benzoic acid;tributyl phosphate |
InChI |
InChI=1S/2C12H27O4P.C7H6O2/c2*1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3;8-7(9)6-4-2-1-3-5-6/h2*4-12H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
OSXRRXXWKGXMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCC.CCCCOP(=O)(OCCCC)OCCCC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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